Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide
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Overview
Description
Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide is a complex organic compound with a unique structure that includes a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the thiopyran ring. Detailed synthetic routes can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or sulfide derivatives .
Scientific Research Applications
Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are ongoing and can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide include other thiopyran derivatives and related sulfur-containing heterocycles .
Uniqueness
What sets this compound apart is its specific structural configuration, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
1,1-dioxo-2-phenyl-6-(4-propan-2-ylphenyl)thian-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3S/c1-14(2)15-8-10-17(11-9-15)20-13-18(21)12-19(24(20,22)23)16-6-4-3-5-7-16/h3-11,14,19-20H,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOHQJWIHVAZSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)CC(S2(=O)=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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